molecular formula C22H17N3O2S B2523124 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 328281-63-6

2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2523124
CAS No.: 328281-63-6
M. Wt: 387.46
InChI Key: PPKLABMGXBLYFN-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole ( 328281-63-6) is a synthetic organic compound with a molecular formula of C 22 H 17 N 3 O 2 S and a molecular weight of 387.46 g/mol . It belongs to the class of phenylimidazoles, which are known for their wide range of biological activities and are frequently investigated in medicinal chemistry . The compound features a 1H-imidazole core substituted at the 2-position with a (4-nitrobenzyl)sulfanyl group and at the 4- and 5-positions with phenyl rings . As a research chemical, it serves as a valuable building block or intermediate for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds . Imidazole derivatives, in general, have demonstrated significant interest in scientific research due to their potential pharmacological properties, including antimicrobial and antioxidant activities, making them key scaffolds in the search for new therapeutic agents . Researchers can utilize this compound to explore its properties and applications in various fields, including organic synthesis and drug discovery. Handle with care and wear appropriate personal protective equipment. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-25(27)19-13-11-16(12-14-19)15-28-22-23-20(17-7-3-1-4-8-17)21(24-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKLABMGXBLYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves the reaction of 4-nitrobenzyl chloride with 4,5-diphenylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Reduction: 2-[(4-aminobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives of 2-mercaptobenzimidazole, which shares structural features with 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, demonstrated their effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a comparative study, synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria as well as fungal strains. The results highlighted the following:

CompoundMIC (µM)Activity Against
N11.27Bacillus subtilis
N81.43Escherichia coli
N221.30Klebsiella pneumoniae
N92.90Staphylococcus aureus

These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of the imidazole derivatives, making them promising candidates for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound have also been investigated. A study focusing on its analogs showed significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116).

Case Study: Anticancer Activity Evaluation

The anticancer activity was assessed using the Sulforhodamine B (SRB) assay, revealing the following IC50 values:

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

These results indicate that certain derivatives of the compound possess greater cytotoxicity than the standard chemotherapeutic agent, 5-fluorouracil (5-FU), suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The pharmacological and physicochemical properties of 4,5-diphenylimidazoles are heavily influenced by substituents at the 1-, 2-, and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 4,5-Diphenylimidazole Derivatives
Compound Name Substituents (Position) Synthesis Method Key Properties/Activities References
2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole 2-(4-nitrobenzylsulfanyl) Not explicitly described Supplier data available
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole 2-(4-nitrophenyl) Condensation (benzil + aldehyde + NH₄OAc) No direct activity data; structural analog
1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole (Compound 2g) 1-(2,3-dichlorophenyl), 2-(3-nitrophenyl) Multi-component synthesis 89% analgesic activity at 100 mg/kg
2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) 2-(anthracene-9-yl) Not detailed Environmentally sensitive fluorophore
2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole 2-(2-methylphenyl) Condensation + recrystallization Crystal packing stabilized by N–H⋯N hydrogen bonds
Key Observations:

Substituent Electronic Effects :

  • The 4-nitrobenzylsulfanyl group in the target compound introduces both electron-withdrawing (nitro) and moderately polar (sulfanyl) characteristics. This contrasts with analogs like 2-(4-nitrophenyl) (purely electron-withdrawing) or 2-(anthracene-9-yl) (bulky, aromatic, fluorescence-enhancing) .
  • The sulfanyl (thioether) group may confer improved lipophilicity compared to sulfonyl derivatives (e.g., ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, ), which are more polar and likely to influence solubility and metabolic stability .

Pharmacological Activities :

  • Compound 2g (), bearing 3-nitrophenyl and dichlorophenyl groups, demonstrates significant analgesic activity (89% at 100 mg/kg), suggesting that nitro-substituted imidazoles are promising candidates for pain management.
  • The absence of direct data for the target compound necessitates extrapolation from structural analogs. Its 4-nitrobenzylsulfanyl group may modulate target binding (e.g., enzyme inhibition via nitro group interactions) or bioavailability.

Synthetic Routes: Most 4,5-diphenylimidazoles are synthesized via the Debus-Radziszewski reaction, involving condensation of benzil, ammonium acetate, and aldehydes (). Modifications, such as chlorination () or multi-component oxidative coupling (), are employed for specialized derivatives.

Crystallographic and Stability Features: Derivatives like 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole () exhibit intermolecular N–H⋯N hydrogen bonding, stabilizing crystal packing.

Biological Activity

The compound 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. Imidazoles are recognized for their roles in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O2SC_{21}H_{18}N_2O_2S, with a molecular weight of approximately 378.44 g/mol. The presence of the nitro group and sulfanyl moiety significantly influences its biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives possess considerable antimicrobial properties. A study evaluating various imidazole compounds found that those with structural modifications similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural motifs demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 4 μg/mL to 16 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Compound 6d4Staphylococcus aureus
Compound 6c16Enterococcus faecalis

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented. For instance, studies have shown that certain substituted imidazoles can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The specific activity of this compound in this context remains to be fully elucidated but aligns with the observed trends in related compounds.

The biological activity of imidazole derivatives often involves interaction with biological targets such as enzymes and receptors. The nitro group in this compound may enhance its reactivity and binding affinity to these targets. Preliminary studies suggest that compounds with similar structures can act as enzyme inhibitors or modulators, affecting metabolic pathways critical for microbial growth and cancer cell survival .

Case Studies

Recent case studies have highlighted the potential applications of imidazole derivatives in treating drug-resistant infections. For example, a derivative similar to this compound was shown to be effective against strains resistant to conventional antibiotics, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multicomponent reactions involving aldehydes, ammonium acetate, and thiourea derivatives. For example, analogous imidazoles (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) are synthesized in ~75% yield using tributylhexadecylphosphonium bromide as a catalyst at 75°C for 75 minutes . Key steps include cyclization and purification via column chromatography. Reaction parameters like temperature, catalyst loading, and solvent polarity significantly affect yield and purity. Infrared spectroscopy (IR) at ~3376 cm⁻¹ confirms N-H bond formation, while HRMS (e.g., m/z 347.1555 [M+H]⁺) validates molecular mass .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3376 cm⁻¹, C=S vibrations at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Reveals aromatic proton environments (e.g., phenyl substituents at δ 7.2–7.8 ppm) and nitrobenzyl group splitting patterns .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.77 Å) and intermolecular interactions (e.g., N-H⋯N hydrogen bonds, 2.93 Å) . Use SHELXL for refinement, achieving R-factors <0.05 .

Q. How does the nitrobenzyl substituent influence the compound’s solubility and crystallinity?

  • Methodology : The electron-withdrawing nitro group reduces solubility in polar solvents compared to methoxy or halogen-substituted analogs . Crystallinity is enhanced by π-π stacking of phenyl rings and hydrogen bonding, as observed in related imidazoles (e.g., 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole forms monoclinic crystals with Z=4) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of substituents on reactivity and biological activity?

  • Methodology : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For example, nitro groups lower the LUMO energy, enhancing electrophilicity in reactions . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes, correlating nitro group positioning with inhibitory activity .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar imidazoles?

  • Methodology : Compare hydrogen-bonding patterns and packing motifs. For instance, 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole’s anti-inflammatory activity correlates with N-H⋯N interactions (2.93 Å) stabilizing its bioactive conformation . Use graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions and predict stability .

Q. What experimental strategies validate the mechanism of nitro group reduction in catalytic or biological environments?

  • Methodology : Electrochemical methods (cyclic voltammetry) measure reduction potentials, while in situ IR monitors nitro-to-amine conversion. For example, nitroaromatic imidazoles show reduction peaks at −0.8 V vs. Ag/AgCl in aprotic solvents . Pair with LC-MS to track intermediate formation (e.g., hydroxylamine derivatives) .

Key Recommendations for Researchers

  • Synthesis : Optimize catalyst systems (e.g., phosphonium salts) for higher yields .
  • Characterization : Combine XRD with DFT to resolve electronic and steric effects .
  • Biological Testing : Use structure-activity relationship (SAR) models to prioritize substituents for target-specific assays .

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